molecular formula C10H22O4 B3195317 1,1,1-Triethoxy-3-methoxypropane CAS No. 89609-27-8

1,1,1-Triethoxy-3-methoxypropane

Cat. No. B3195317
CAS RN: 89609-27-8
M. Wt: 206.28 g/mol
InChI Key: ASHZMAOLSNCSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Triethoxy-3-methoxypropane is an organic compound . It is a liquid at room temperature . The molecular weight of this compound is 206.28 .


Molecular Structure Analysis

The molecular structure of 1,1,1-Triethoxy-3-methoxypropane is represented by the formula C10H22O4 . The InChI code for this compound is 1S/C10H22O4/c1-5-12-10(13-6-2,14-7-3)8-9-11-4/h5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

1,1,1-Triethoxy-3-methoxypropane is a liquid at room temperature . Its molecular weight is 206.28 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

properties

CAS RN

89609-27-8

Product Name

1,1,1-Triethoxy-3-methoxypropane

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

1,1,1-triethoxy-3-methoxypropane

InChI

InChI=1S/C10H22O4/c1-5-12-10(13-6-2,14-7-3)8-9-11-4/h5-9H2,1-4H3

InChI Key

ASHZMAOLSNCSOU-UHFFFAOYSA-N

SMILES

CCOC(CCOC)(OCC)OCC

Canonical SMILES

CCOC(CCOC)(OCC)OCC

Pictograms

Irritant

Origin of Product

United States

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